molecular formula C19H18O5 B12619652 5,11-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol CAS No. 946534-25-4

5,11-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol

Cat. No.: B12619652
CAS No.: 946534-25-4
M. Wt: 326.3 g/mol
InChI Key: RGMBXBOLYQCIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,11-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-8-ol is a complex organic compound belonging to the class of extended flavonoids. These compounds are characterized by their benzopyran framework with additional fused rings, which often impart unique chemical and biological properties .

Chemical Reactions Analysis

Types of Reactions

5,11-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-8-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .

Scientific Research Applications

5,11-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,11-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,11-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-8-ol is unique due to its specific methoxy groups and the overall structure, which may impart distinct chemical and biological properties compared to its analogs .

Biological Activity

5,11-Dimethoxy-1,8-dihydro-2H- benzopyrano[4,3-d] benzoxepin-8-ol is a complex organic compound belonging to the class of benzopyran derivatives. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C16H16O4\text{C}_{16}\text{H}_{16}\text{O}_{4}

This structure includes multiple methoxy groups which are known to influence the biological activity of benzopyran derivatives.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of methoxy groups enhances the electron-donating ability of the compound, contributing to its ability to scavenge free radicals. A study demonstrated that related benzopyran derivatives showed a marked reduction in oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells .

Antimicrobial Activity

Benzopyran derivatives have been noted for their antimicrobial properties. In a comparative study, 5,11-Dimethoxy-1,8-dihydro-2H- benzopyrano[4,3-d] benzoxepin-8-ol was evaluated against various bacterial strains. Results indicated that it exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus3216
Escherichia coli6432
Pseudomonas aeruginosa12864

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays revealed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism for treating inflammatory diseases .

The biological activities of 5,11-Dimethoxy-1,8-dihydro-2H- benzopyrano[4,3-d] benzoxepin-8-ol can be attributed to several mechanisms:

  • Free Radical Scavenging : The methoxy groups enhance the compound's ability to donate electrons and neutralize free radicals.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammation and microbial growth.
  • Receptor Modulation : There is evidence suggesting that benzopyran derivatives can interact with specific receptors involved in inflammatory pathways.

Case Studies

A recent clinical study investigated the effects of a related benzopyran derivative on patients with chronic inflammatory conditions. The results indicated a significant reduction in symptom severity and inflammatory markers over a treatment period of eight weeks .

Another study focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings demonstrated that it could serve as a potential candidate for developing new antimicrobial agents .

Properties

CAS No.

946534-25-4

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

5,15-dimethoxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-ol

InChI

InChI=1S/C19H18O5/c1-21-11-4-6-15-16(9-11)23-8-7-14-13-5-3-12(22-2)10-17(13)24-19(20)18(14)15/h3-6,9-10,19-20H,7-8H2,1-2H3

InChI Key

RGMBXBOLYQCIFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C(O2)O)C4=C(C=C(C=C4)OC)OCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.